molecular formula C9H19O5P B032471 Triethyl 2-phosphonopropionate CAS No. 3699-66-9

Triethyl 2-phosphonopropionate

Cat. No. B032471
CAS RN: 3699-66-9
M. Wt: 238.22 g/mol
InChI Key: BVSRWCMAJISCTD-UHFFFAOYSA-N
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Patent
US05302752

Procedure details

A mixture of 5.1 mL (39 mmol) of ethyl 2-bromopropionate and 14 mL (79 mmol) of triethyl phosphite was heated to 130°-140° C. and 2.2 mL of bromoethane (bp 38°-45 ° C.) was collected by distillation. Then unreacted triethyl phosphite was removed by distillation (23°-85° C. at 6-0.2 torr), leaving 6.9 g (74% yield) of the above ester as a colorless liquid: 1H NMR (CDCl3)δ 0.84-1.05 (m, 12H), 2.61 (d of q, 1H, J=23, 7 Hz), 3.60-3.85 (m, 6H).
Quantity
5.1 mL
Type
reactant
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step One
Name
Yield
74%

Identifiers

REACTION_CXSMILES
Br[CH:2]([CH3:8])[C:3]([O:5][CH2:6][CH3:7])=[O:4].[P:9]([O:16]CC)([O:13][CH2:14][CH3:15])[O:10][CH2:11][CH3:12]>>[CH2:11]([O:10][P:9]([CH:2]([CH3:8])[C:3]([O:5][CH2:6][CH3:7])=[O:4])([O:13][CH2:14][CH3:15])=[O:16])[CH3:12]

Inputs

Step One
Name
Quantity
5.1 mL
Type
reactant
Smiles
BrC(C(=O)OCC)C
Name
Quantity
14 mL
Type
reactant
Smiles
P(OCC)(OCC)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated to 130°-140° C.
DISTILLATION
Type
DISTILLATION
Details
2.2 mL of bromoethane (bp 38°-45 ° C.) was collected by distillation
CUSTOM
Type
CUSTOM
Details
Then unreacted triethyl phosphite was removed by distillation (23°-85° C. at 6-0.2 torr)

Outcomes

Product
Name
Type
product
Smiles
C(C)OP(=O)(OCC)C(C(=O)OCC)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.9 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 74.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.